3,4-Dimethoxy-4'-phenylbenzophenone

Description

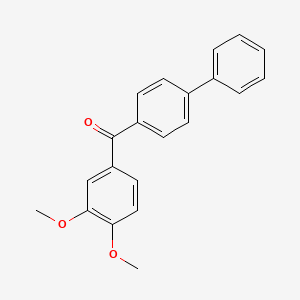

3,4-Dimethoxy-4'-phenylbenzophenone is a substituted benzophenone derivative characterized by methoxy groups at the 3- and 4-positions of one aromatic ring and a phenyl group at the 4'-position of the second ring. Benzophenones are widely used in organic synthesis, photopolymerization initiators, and materials science due to their stability and electronic properties .

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-(4-phenylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c1-23-19-13-12-18(14-20(19)24-2)21(22)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPWOXWWPJKAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-4’-phenylbenzophenone typically involves the reaction of benzoyl chloride with veratrole (1,2-dimethoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in a solvent like carbon disulfide or dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 3,4-Dimethoxy-4’-phenylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-4’-phenylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Photoinitiation in Polymerization

One of the primary applications of 3,4-Dimethoxy-4'-phenylbenzophenone is as a photoinitiator in UV-curable coatings, inks, and adhesives. This compound initiates polymerization upon exposure to UV light, which is crucial for rapid curing processes in manufacturing. The efficiency of this compound can be enhanced through the use of amine synergists that facilitate radical generation during photopolymerization.

Table 1: Comparison of Photoinitiators

| Photoinitiator | UV Absorption Range | Polymerization Efficiency | Common Applications |

|---|---|---|---|

| This compound | 250-350 nm | High | Coatings, inks, adhesives |

| Benzoin Methyl Ether | 260-300 nm | Moderate | Coatings |

| Irgacure 184 | 250-400 nm | Very High | Coatings, dental materials |

Environmental Considerations

Research indicates that the migration of this compound into food packaging materials can occur under certain conditions. Migration studies have shown that this compound may leach into food substances from plastic packaging, raising concerns about its safety and regulatory compliance . Understanding its migration behavior is essential for evaluating its suitability in food contact applications.

Case Studies on Interaction Studies

Several studies have been conducted to assess the interactions of this compound with various formulations. These studies typically focus on:

- Behavior in Different Monomers : The interactions between this compound and different monomers during photopolymerization processes.

- Synergistic Effects : The role of amine synergists in enhancing the efficiency of the compound as a photoinitiator.

- Migration Studies : The evaluation of how this compound behaves when incorporated into food packaging materials.

For instance, a study highlighted that the inclusion of certain amine synergists could significantly improve curing rates by facilitating more effective radical generation during polymerization processes .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-4’-phenylbenzophenone involves its interaction with various molecular targets. The compound can act as a UV absorber by absorbing harmful UV radiation and dissipating the energy as heat, thereby protecting the material it is incorporated into. In biological systems, it may interact with cellular components, leading to its observed antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs, their molecular properties, and applications:

*Note: Values marked with * are estimated based on structural analogs.

Key Observations:

Substituent Position and Electronic Effects: Methoxy groups at 3,4-positions (as in the target compound) create steric hindrance and electron-donating effects, influencing reactivity and molecular packing. In contrast, 2,4-dimethoxy substitution (e.g., 2,4-Dimethoxy-4'-hydroxybenzophenone) alters hydrogen-bonding capabilities due to the para-hydroxy group . Halogenated Derivatives (e.g., iodo, chloro) exhibit enhanced electrophilicity, making them valuable intermediates in cross-coupling reactions .

Functional Group Impact: Hydroxy Groups: The presence of a 4'-hydroxy group in 2,4-Dimethoxy-4'-hydroxybenzophenone enables hydrogen bonding, affecting solubility and crystal packing . Chalcone vs. Benzophenone: Chalcones (α,β-unsaturated ketones) like 3,4-Dimethoxy-4′-methoxychalcone exhibit superior third-order nonlinear optical properties compared to benzophenones due to extended π-conjugation .

Physical and Chemical Properties

- Thermal Stability: Methoxy-substituted benzophenones generally show high thermal stability. For example, 2,4-Dimethoxy-4'-hydroxybenzophenone has a melting point of 138–142°C , while halogenated analogs (e.g., iodo, chloro) may decompose at lower temperatures due to weaker C–X bonds.

- Solubility: Polar substituents (e.g., -OH) enhance solubility in methanol and DMSO, as seen in 2,4-Dimethoxy-4'-hydroxybenzophenone . Nonpolar groups (e.g., -Ph, -CH₃) increase solubility in organic solvents like dichloromethane .

Biological Activity

3,4-Dimethoxy-4'-phenylbenzophenone is an organic compound belonging to the benzophenone class, known for its diverse biological activities. This article explores its pharmacological properties, including genotoxicity, anti-inflammatory effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features two methoxy groups and a phenyl group attached to a benzophenone backbone, contributing to its unique biological properties.

Genotoxicity Studies

Genotoxicity refers to the ability of a compound to damage genetic material, which can lead to mutations and cancer. A study utilizing the Vitotox® test assessed the genotoxic potential of various substances, including this compound. The results indicated that this compound did not exhibit significant genotoxic effects at tested concentrations. The criteria for a positive result in the test were not met, suggesting a lower risk for mutagenicity compared to other compounds assessed in the same study .

Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory effects of related compounds within the benzophenone family. For instance, studies on similar structures have demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-6 and IL-23 in macrophage models. Although specific data on this compound is limited, its structural analogs have shown promise in reducing inflammation by modulating key signaling pathways like NF-κB and MAPK .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound suggest favorable absorption and metabolic stability. Research indicates that compounds with similar 3,4-dimethoxy substitutions exhibit enhanced pharmacokinetic profiles and selectivity for targets such as cathepsin K (Cat K), an important enzyme in bone resorption and potential therapeutic target for osteoporosis .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 3,4-Dimethoxy-4'-phenylbenzophenone, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example:

- Friedel-Crafts : React 3,4-dimethoxybenzoyl chloride with biphenyl derivatives in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Yield optimization requires precise stoichiometry (1.2–1.5 equivalents of acyl chloride) and reaction temperatures of 80–100°C .

- Suzuki-Miyaura : Cross-coupling of 4-bromophenylboronic acid with a pre-functionalized 3,4-dimethoxybenzophenone precursor using Pd(PPh₃)₄ as a catalyst. Yields >75% are achieved with degassed solvents (toluene/ethanol) and reflux conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : NMR (DMSO-d₆) shows distinct signals for methoxy groups (δ 3.75–3.85 ppm) and aromatic protons (δ 6.8–7.8 ppm). NMR confirms carbonyl (C=O) resonance at ~195 ppm .

- XRD : Single-crystal X-ray diffraction resolves dihedral angles between aromatic rings (44–48°) and validates molecular conformation. SHELX software is recommended for refinement .

- HPLC : Purity assessment (>98%) requires reverse-phase C18 columns with UV detection at 254 nm .

Q. How does solubility impact experimental design for biological assays?

The compound exhibits limited aqueous solubility (0.1–0.5 mg/mL in water) but dissolves well in DMSO (50 mg/mL). For in vitro assays, prepare stock solutions in DMSO (≤0.1% v/v final concentration) to avoid cytotoxicity. Solubility in ethanol and acetonitrile is moderate (5–10 mg/mL) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

Crystallographic studies reveal two distinct conformers in the asymmetric unit due to torsional flexibility. For example:

Q. What strategies address contradictions between computational and experimental bioactivity data?

-

Docking vs. Experimental IC₅₀ : Discrepancies arise from solvation effects or protein flexibility. Validate using molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models .

-

SAR Studies : Compare analogs (e.g., 4'-chloro or 4'-nitro derivatives) to identify critical substituents. For example:

Q. How to optimize synthetic protocols for scale-up without compromising purity?

- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd/C) to reduce metal leaching. Achieve >90% yield over 5 cycles .

- Purification : Employ flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for gram-scale synthesis. Monitor by TLC (Rf = 0.62 in hexane/EtOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.